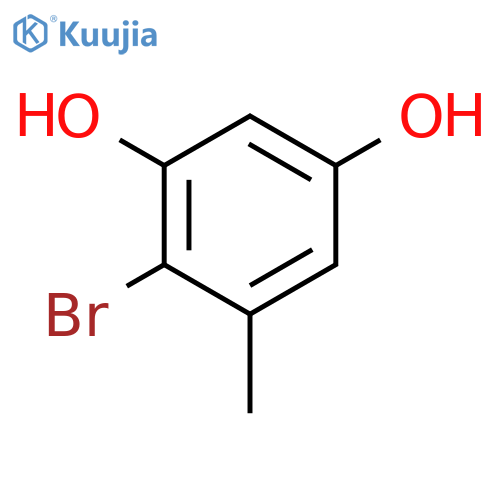Cas no 3446-04-6 (4-bromo-5-methylbenzene-1,3-diol)

3446-04-6 structure
商品名:4-bromo-5-methylbenzene-1,3-diol
CAS番号:3446-04-6
MF:C7H7BrO2
メガワット:203.033281564713
MDL:MFCD00470231
CID:1462818
4-bromo-5-methylbenzene-1,3-diol 化学的及び物理的性質
名前と識別子
-
- 4-bromo-5-methylbenzene-1,3-diol
-
- MDL: MFCD00470231
- インチ: InChI=1S/C7H7BrO2/c1-4-2-5(9)3-6(10)7(4)8/h2-3,9-10H,1H3
- InChIKey: GLJLCZSVSWEONA-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=CC(=C1)O)O)Br
計算された属性
- せいみつぶんしりょう: 201.96291
- どういたいしつりょう: 201.962942
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5
じっけんとくせい
- 密度みつど: 1.709
- ふってん: 301.2°C at 760 mmHg
- フラッシュポイント: 135.9°C
- 屈折率: 1.635
- PSA: 40.46
4-bromo-5-methylbenzene-1,3-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B685458-250mg |
4-Bromo-5-methylbenzene-1,3-diol |
3446-04-6 | 250mg |
$ 242.00 | 2023-09-08 | ||
| eNovation Chemicals LLC | D764794-1g |
4-Bromo-5-methylresorcinol |
3446-04-6 | 95% | 1g |
$210 | 2024-06-06 | |
| Alichem | A019092264-1g |
4-Bromo-5-methylbenzene-1,3-diol |
3446-04-6 | 95% | 1g |
$505.44 | 2023-09-02 | |
| TRC | B685458-5g |
4-Bromo-5-methylbenzene-1,3-diol |
3446-04-6 | 5g |
$ 1872.00 | 2023-04-18 | ||
| eNovation Chemicals LLC | D764794-250mg |
4-Bromo-5-methylresorcinol |
3446-04-6 | 95% | 250mg |
$135 | 2024-06-06 | |
| Aaron | AR00CNQL-1g |
4-Bromo-5-methylresorcinol |
3446-04-6 | 95% | 1g |
$800.00 | 2025-01-24 | |
| A2B Chem LLC | AF89537-250mg |
4-Bromo-5-methylbenzene-1,3-diol |
3446-04-6 | 95% | 250mg |
$219.00 | 2024-04-20 | |
| Aaron | AR00CNQL-250mg |
4-Bromo-5-methylresorcinol |
3446-04-6 | 95% | 250mg |
$500.00 | 2025-01-24 | |
| Crysdot LLC | CD12081093-1g |
4-Bromo-5-methylbenzene-1,3-diol |
3446-04-6 | 97% | 1g |
$297 | 2024-07-24 | |
| eNovation Chemicals LLC | D764794-100mg |
4-Bromo-5-methylresorcinol |
3446-04-6 | 95% | 100mg |
$100 | 2024-06-06 |
4-bromo-5-methylbenzene-1,3-diol 関連文献
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
3446-04-6 (4-bromo-5-methylbenzene-1,3-diol) 関連製品
- 125237-08-3(2-BroMo-3,5-diMethylphenol)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
推奨される供給者
Amadis Chemical Company Limited
(CAS:3446-04-6)4-bromo-5-methylbenzene-1,3-diol

清らかである:99%
はかる:5g
価格 ($):1369.0